methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound with a structure incorporating various functional groups, including triazolopyrazine and benzoate moieties. The combination of these groups contributes to its unique chemical and physical properties, making it a subject of interest in multiple scientific domains.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied for various applications .
Mode of Action
Related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to intercalate dna, which can disrupt the normal functioning of cells .
Biochemical Pathways
Dna intercalation, as seen in related compounds, can affect a wide range of cellular processes, including dna replication and transcription .
Result of Action
Dna intercalation can lead to cell death, which is why related compounds are being investigated for their potential as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate typically involves a multi-step process starting from readily available starting materials. Key steps may include:
Formation of the Triazolopyrazine Ring: This step can involve the cyclization of suitable precursors under controlled conditions, often utilizing reagents like hydrazine or its derivatives.
Introduction of the p-Tolyloxy Group: This may be achieved through a nucleophilic aromatic substitution reaction where a p-tolyloxy group is attached to the triazolopyrazine ring.
Amidation with Benzoate: The final key step involves the formation of an amide bond between the triazolopyrazine derivative and methyl 2-aminobenzoate, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
On an industrial scale, the synthesis would be optimized for efficiency and yield, potentially involving:
Optimization of reaction conditions: (temperature, solvent, catalyst) for each step to maximize yields.
Use of continuous flow reactors: to improve reaction rates and safety.
Purification processes: including crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate can undergo various types of reactions including:
Oxidation: The triazolopyrazine moiety could undergo oxidation under strong oxidative conditions, potentially leading to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions might target the oxo group within the compound.
Substitution: The aromatic rings are susceptible to nucleophilic or electrophilic substitution reactions, potentially introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, sulfonation reagents, or nitration mixtures under controlled conditions.
Major Products Formed
The major products from these reactions would depend on the specific reagents and conditions used. For instance:
Oxidation: could lead to the formation of carboxylic acids or quinones.
Reduction: might yield alcohols or amines.
Substitution: reactions could introduce various functional groups such as halides, nitro groups, or sulfonates.
Scientific Research Applications
Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate finds applications across diverse scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules or materials, including those with potential catalytic properties.
Biology: Investigated for its potential role in inhibiting specific biological pathways, possibly acting as a biochemical tool for studying enzyme functions.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific cellular pathways.
Industry: Utilized in the development of specialty chemicals or as a part of high-performance materials.
Comparison with Similar Compounds
Triazolopyrimidines: These have a similar triazole ring but a different nitrogen arrangement in the fused ring system.
Benzamide Derivatives: Compounds with benzoate-linked amides might show some overlapping properties or activities.
Triazole-Linked Esters: Esters with triazole moieties may share similar synthetic routes and applications.
Uniqueness:
The combination of the triazolopyrazine and benzoate functionalities in methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate offers a unique profile of chemical reactivity and potential biological activity, distinguishing it from other compounds.
Conclusion
This compound is a versatile compound with significant applications across various scientific disciplines. Its complex structure enables unique chemical reactions and interactions, making it a valuable subject of study in both academic and industrial research contexts.
Properties
IUPAC Name |
methyl 2-[[2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5/c1-14-7-9-15(10-8-14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-17-6-4-3-5-16(17)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNIOJLJEWEVSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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